N-ethyl-2,3,5-trifluoroaniline
CAS No.: 1242962-47-5
Cat. No.: VC2660558
Molecular Formula: C8H8F3N
Molecular Weight: 175.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242962-47-5 |
|---|---|
| Molecular Formula | C8H8F3N |
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | N-ethyl-2,3,5-trifluoroaniline |
| Standard InChI | InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3 |
| Standard InChI Key | PFIGMTYJDCZRJF-UHFFFAOYSA-N |
| SMILES | CCNC1=C(C(=CC(=C1)F)F)F |
| Canonical SMILES | CCNC1=C(C(=CC(=C1)F)F)F |
Introduction
Chemical Structure and Identification
N-ethyl-2,3,5-trifluoroaniline is characterized by the presence of three fluorine atoms attached to a benzene ring, along with an ethyl group attached to the nitrogen atom of the aniline functional group. The structural configuration creates a molecule with distinctive chemical and physical properties that make it valuable in various scientific applications.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1242962-47-5 |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
| IUPAC Name | N-ethyl-2,3,5-trifluoroaniline |
| Standard InChI | InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3 |
| Standard InChIKey | PFIGMTYJDCZRJF-UHFFFAOYSA-N |
| SMILES | CCNC1=C(C(=CC(=C1)F)F)F |
| Canonical SMILES | CCNC1=C(C(=CC(=C1)F)F)F |
| PubChem Compound | 50742599 |
The structural arrangement of atoms in N-ethyl-2,3,5-trifluoroaniline contributes to its unique reactivity patterns and physicochemical properties, making it distinct from other fluorinated aniline derivatives.
Physical Properties
The physical properties of N-ethyl-2,3,5-trifluoroaniline are crucial for understanding its behavior in different environments and applications. While specific experimental data for this compound is limited in the literature, computational methods have provided valuable insights into its properties.
Physical Parameters
| Property | Value |
|---|---|
| Number of Atoms | 20 |
| Number of Bonds | 20 |
| Number of Rotatable Bonds | 2 |
| Number of Rings | 1 |
| LogP | 2.6087 |
| Polar Surface Area (PSA) | 12.03 |
| Molar Refractivity (MR) | 40.4287 |
These physical parameters indicate that N-ethyl-2,3,5-trifluoroaniline has moderate lipophilicity (as indicated by the LogP value), which suggests good permeability across biological membranes. The relatively low polar surface area also supports this characteristic .
Synthesis Methods
The synthesis of N-ethyl-2,3,5-trifluoroaniline typically involves the selective alkylation of 2,3,5-trifluoroaniline. This process requires careful control of reaction conditions to achieve high yield and purity.
General Synthetic Route
The most common synthetic approach involves the alkylation of 2,3,5-trifluoroaniline with ethylating agents such as ethyl iodide. This reaction is typically conducted under controlled conditions to optimize yield and purity. The process generally involves:
-
Reaction of 2,3,5-trifluoroaniline with an ethylating agent (typically ethyl iodide)
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Use of a base such as potassium carbonate to facilitate the reaction
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Employment of an organic solvent like dimethylformamide (DMF)
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Reaction at elevated temperatures for optimal yield
The parent compound, 2,3,5-trifluoroaniline (CAS: 363-80-4), serves as the primary starting material for this synthesis. It has a boiling point of 175°C, density of 1.409, and a flash point of 69°C, which are important parameters to consider during the synthesis process .
Applications
N-ethyl-2,3,5-trifluoroaniline has found applications across various scientific disciplines, primarily due to its unique structural features and chemical reactivity.
Applications Overview
| Field | Application |
|---|---|
| Materials Science | Used in the development of functional materials with specific electronic properties |
| Organic Synthesis | Valuable precursor for synthesizing more complex fluorinated compounds |
| Pharmaceuticals | Building block for drug candidates with enhanced stability and bioavailability |
| Agrochemicals | Component in the development of crop protection agents |
| OLED Research | Utilized in the development of organic light-emitting diode materials |
The presence of fluorine atoms in the molecule contributes significantly to its application profile. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, making them attractive in pharmaceutical applications.
Research Findings
Research on fluorinated anilines, including N-ethyl-2,3,5-trifluoroaniline, has highlighted their importance in regioselective reactions and their potential in drug discovery and materials science.
Key Research Points
Current research on N-ethyl-2,3,5-trifluoroaniline and related compounds has focused on several key areas:
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The role of fluorine substitution in modulating electronic properties of aromatic systems
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Structure-activity relationships in pharmaceutical applications
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Reactivity patterns in organic synthesis
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Potential as building blocks for functional materials
The unique electronic properties conferred by the fluorine atoms make this compound particularly interesting for applications requiring specific electron distribution patterns or hydrogen-bonding capabilities.
Comparison with Related Compounds
Understanding the differences between N-ethyl-2,3,5-trifluoroaniline and structurally related compounds provides valuable context for its chemical behavior and applications.
Structural Relatives
| Compound | CAS Number | Formula | Key Difference |
|---|---|---|---|
| 2,3,5-Trifluoroaniline | 363-80-4 | C₆H₄F₃N | Lacks ethyl group on nitrogen |
| 2,4,5-Trifluoroaniline | 367-34-0 | C₆H₄F₃N | Different fluorine position pattern |
| N-ethyl-aniline | 103-69-5 | C₈H₁₁N | No fluorine atoms |
| 3,5-Di(trifluoromethyl)aniline | 328-74-5 | C₈H₅F₆N | Contains CF₃ groups instead of F atoms |
The parent compound, 2,3,5-trifluoroaniline, shares the same fluorination pattern but lacks the ethyl group on the nitrogen atom. This structural difference significantly affects the compound's reactivity, particularly at the amino group, and influences its physical properties such as solubility and boiling point .
| Hazard Type | Potential Classification |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed |
| Acute Toxicity (Dermal) | Harmful in contact with skin |
| Skin Corrosion/Irritation | May cause skin irritation |
| Eye Damage/Irritation | May cause serious eye irritation |
| Acute Toxicity (Inhalation) | Harmful if inhaled |
| Target Organ Toxicity | May cause damage through prolonged or repeated exposure |
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